N-Methyl-N-(thiophen-2-ylmethyl)octahydro-1H-isoindol-4-amine
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Overview
Description
N-Methyl-N-(thiophen-2-ylmethyl)octahydro-1H-isoindol-4-amine is a compound with the molecular formula C14H22N2S and a molecular weight of 250.4 g/mol . This compound features a unique structure that includes an isoindoline core, a thiophene ring, and a methyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(thiophen-2-ylmethyl)octahydro-1H-isoindol-4-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of an isoindoline derivative with thiophen-2-ylmethylamine in the presence of a methylating agent . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 85°C to ensure optimal yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. The use of phase-transfer catalysts such as N,N,N-trimethyl hexadecyl ammonium bromide (HTAB) can facilitate the reaction under aerobic conditions . Additionally, the process may be optimized by employing high-purity reagents and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(thiophen-2-ylmethyl)octahydro-1H-isoindol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The isoindoline core can be reduced to form more saturated derivatives.
Substitution: The methyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced isoindoline derivatives, and various substituted analogs. These products can exhibit different biological activities and properties, making them valuable for further research and development .
Scientific Research Applications
N-Methyl-N-(thiophen-2-ylmethyl)octahydro-1H-isoindol-4-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Methyl-N-(thiophen-2-ylmethyl)octahydro-1H-isoindol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . Additionally, its interaction with microbial cell membranes can result in antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-(thiophen-2-ylmethyl)piperidine
- N-Methyl-N-(thiophen-2-ylmethyl)pyrrolidine
- N-Methyl-N-(thiophen-2-ylmethyl)morpholine
Uniqueness
N-Methyl-N-(thiophen-2-ylmethyl)octahydro-1H-isoindol-4-amine is unique due to its isoindoline core, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-methyl-N-(thiophen-2-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2S/c1-16(10-12-5-3-7-17-12)14-6-2-4-11-8-15-9-13(11)14/h3,5,7,11,13-15H,2,4,6,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWHPKCVHSVPNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CS1)C2CCCC3C2CNC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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